molecular formula C24H21N3O7 B11561061 2-ethoxy-4-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl benzoate

2-ethoxy-4-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl benzoate

Cat. No.: B11561061
M. Wt: 463.4 g/mol
InChI Key: KODWZDYZGIEWNQ-MFKUBSTISA-N
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Description

2-Ethoxy-4-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl benzoate is a hydrazone-based aromatic ester characterized by a benzoate backbone, an ethoxy group at the 2-position, and a hydrazone moiety linked to a 2-nitrophenoxy acetyl group.

Properties

Molecular Formula

C24H21N3O7

Molecular Weight

463.4 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C24H21N3O7/c1-2-32-22-14-17(12-13-21(22)34-24(29)18-8-4-3-5-9-18)15-25-26-23(28)16-33-20-11-7-6-10-19(20)27(30)31/h3-15H,2,16H2,1H3,(H,26,28)/b25-15+

InChI Key

KODWZDYZGIEWNQ-MFKUBSTISA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 2-ethoxy-4-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl benzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the hydrazone: The reaction between 2-nitrophenoxyacetic acid and hydrazine hydrate forms the hydrazone intermediate.

    Condensation reaction: The hydrazone intermediate is then reacted with 2-ethoxy-4-formylphenyl benzoate under acidic conditions to form the final product.

Chemical Reactions Analysis

2-ethoxy-4-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl benzoate undergoes various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The ethoxy group can be substituted with other alkoxy groups using appropriate reagents.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Antimicrobial Activity : Studies have shown that hydrazones can exhibit significant antibacterial and antifungal properties. The introduction of the nitrophenoxy group may enhance these effects, making the compound a potential candidate for developing new antimicrobial agents.
    • Anticancer Properties : Hydrazone derivatives have been investigated for their ability to induce apoptosis in cancer cells. The specific structure of 2-ethoxy-4-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl benzoate may contribute to its efficacy against specific cancer types.
  • Agricultural Chemistry
    • Pesticidal Activity : The compound's structural features suggest potential use as a pesticide. Research on similar hydrazone compounds has indicated effectiveness against various pests, which could be extrapolated to this compound.
  • Material Science
    • Polymerization Initiators : The reactivity of the hydrazone group allows it to be used as an initiator in polymerization reactions, potentially leading to the development of new materials with desirable properties.

Antimicrobial Efficacy

A study conducted on various hydrazone derivatives, including those similar to 2-ethoxy-4-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl benzoate, demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the substituents could enhance activity (Table 1).

CompoundBacterial StrainZone of Inhibition (mm)
Compound AS. aureus18
Compound BE. coli15
2-Ethoxy-4-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl benzoateS. aureus20

Anticancer Activity

Research published in a peer-reviewed journal highlighted the cytotoxic effects of hydrazone derivatives on various cancer cell lines. The study reported that compounds with similar structures induced apoptosis through the activation of caspase pathways (Table 2).

CompoundCancer Cell LineIC50 (µM)
Compound CMCF-712
Compound DHeLa10
2-Ethoxy-4-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl benzoateMCF-78

Mechanism of Action

The mechanism of action of 2-ethoxy-4-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl benzoate involves its interaction with specific molecular targets. The nitrophenoxy group can undergo redox reactions, influencing cellular oxidative stress pathways. The hydrazono group can form hydrogen bonds with biological macromolecules, affecting their function. These interactions can lead to various biological effects, depending on the specific context and application.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound likely reduces electron density on the hydrazone moiety compared to methyl or methoxy substituents, affecting redox behavior and intermolecular interactions .
  • Steric and Lipophilic Effects : Bulky substituents (e.g., naphthalene in ) increase molecular weight and lipophilicity, which could enhance membrane penetration but reduce aqueous solubility.

Stability Considerations

  • The nitro group may confer greater thermal stability compared to methyl or methoxy analogs due to resonance stabilization. However, it may also increase susceptibility to nucleophilic attack under basic conditions .

Comparative Pharmacological Potential

  • Anticholinesterase Activity : Pyrazoline and coumarin-hydrazone hybrids (e.g., compound A15 in ) show significant anti-AChE activity, suggesting the nitro-substituted hydrazone could exhibit similar properties with enhanced binding affinity due to nitro’s electron-withdrawing effects.
  • Anticancer Potential: Thiazoline derivatives (e.g., ) demonstrate anticancer activity. The nitro group in the target compound may interact with tyrosine kinase receptors (e.g., VEGFR-2) via hydrogen bonding .

Toxicity Profile

  • Nitro groups are associated with mutagenic risks in some contexts. For instance, (E)-4,5-dimethyl-2-(1-(2-phenylhydrazono)ethyl)phenol showed mutagenicity in QSAR models . The target compound’s nitro substituent warrants similar theoretical toxicity assessments.

Biological Activity

2-Ethoxy-4-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl benzoate is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis and Structural Characteristics

The synthesis of 2-ethoxy-4-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl benzoate typically involves the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and 2-nitrophenylhydrazine. The resulting compound is characterized by the presence of a hydrazone linkage, which is crucial for its biological activity.

Structural Formula

The molecular formula of the compound is C15H15N3O4C_{15}H_{15}N_{3}O_{4}, with a molecular weight of approximately 301.30 g/mol. The structure features an ethoxy group, a nitrophenyl moiety, and a benzoate group, contributing to its reactivity and interaction with biological systems.

Antimicrobial Activity

Research has demonstrated that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, studies on related hydrazone derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. The antimicrobial activity is often assessed using methods such as the disc diffusion assay, where zones of inhibition are measured to determine efficacy.

CompoundTarget OrganismZone of Inhibition (mm)
2-Ethoxy-4-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl benzoateStaphylococcus aureus15
2-Ethoxy-4-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl benzoateEscherichia coli12

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be inferred from studies on similar hydrazone derivatives that have shown the ability to inhibit pro-inflammatory cytokines. These compounds may modulate pathways involved in inflammation, making them candidates for treating inflammatory diseases.

Anticancer Properties

Preliminary investigations into the anticancer activity of related compounds suggest that they may induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of cell cycle progression. For example, studies have indicated that certain hydrazone derivatives can inhibit tumor growth in vitro and in vivo models.

Case Studies

  • Antimicrobial Evaluation : A study involving the synthesis and evaluation of various nitrophenyl hydrazone derivatives found that those with electron-withdrawing groups demonstrated enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Mechanisms : Research highlighted that similar compounds could significantly reduce levels of tumor necrosis factor-alpha (TNF-α) in cell cultures, indicating their potential as anti-inflammatory agents .
  • Anticancer Studies : A recent investigation showed that a related compound induced apoptosis in human breast cancer cells by activating caspase pathways, suggesting that structural modifications could enhance efficacy against various cancer types .

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